molecular formula C13H14BrNO3S B2856708 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1795194-77-2

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2856708
CAS No.: 1795194-77-2
M. Wt: 344.22
InChI Key: XPUSKDYCQWDMNV-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide group.

    Furan Ring Introduction: The incorporation of the furan ring through a suitable coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring and sulfonamide group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of novel drugs and studying enzyme inhibition.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

    Biological Studies: It is explored for its role in various biological processes, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with the furan ring at a different position.

    2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and the furan ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUSKDYCQWDMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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